molecular formula C10H8BrNO3S B13119180 2-Bromo-5-(3-(methylsulfonyl)phenyl)oxazole

2-Bromo-5-(3-(methylsulfonyl)phenyl)oxazole

Cat. No.: B13119180
M. Wt: 302.15 g/mol
InChI Key: RNQUUXKROQZIDJ-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-(methylsulfonyl)phenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom and a methylsulfonyl group attached to the phenyl ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-(methylsulfonyl)phenyl)oxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Diazotization Reaction: Starting with 2,3-dimethylaniline, the compound undergoes diazotization to form a diazonium salt.

    Electrophilic Bromination: The diazonium salt is then subjected to electrophilic bromination to introduce the bromine atom.

    Oxidation Reaction: The brominated intermediate is oxidized to introduce the sulfonyl group.

    Radical Bromination: Further bromination occurs to ensure the correct positioning of the bromine atom.

    Condensation Reaction: The intermediate undergoes condensation to form the oxazole ring.

    1,3-Dipolar Cycloaddition: Finally, the compound is cyclized through a 1,3-dipolar cycloaddition reaction to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and efficiency. Metal-free synthetic routes are also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-(methylsulfonyl)phenyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or the oxazole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Bromo-5-(3-(methylsulfonyl)phenyl)oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound exhibits antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.

    Medicine: It is explored for its potential in drug discovery, particularly in designing molecules with anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of pesticides and herbicides due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-(methylsulfonyl)phenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or disrupt cellular processes, leading to its biological effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(3-(methylsulfonyl)phenyl)oxazole stands out due to the presence of both the bromine atom and the methylsulfonyl group, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8BrNO3S

Molecular Weight

302.15 g/mol

IUPAC Name

2-bromo-5-(3-methylsulfonylphenyl)-1,3-oxazole

InChI

InChI=1S/C10H8BrNO3S/c1-16(13,14)8-4-2-3-7(5-8)9-6-12-10(11)15-9/h2-6H,1H3

InChI Key

RNQUUXKROQZIDJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CN=C(O2)Br

Origin of Product

United States

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